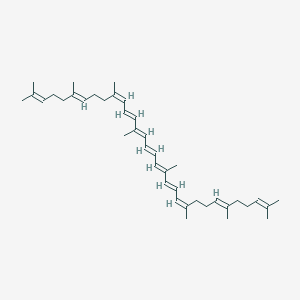

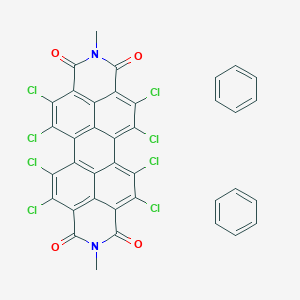

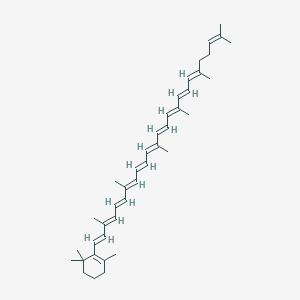

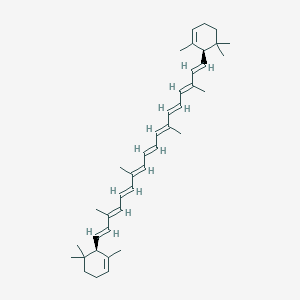

![molecular formula C21H32NaO7P B162469 Fosfato de hidrógeno de sodio;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hidroxi-6-metil-2-[(2S,3S)-3-metil-6-oxo-2,3-dihidropiran-2-il]tetradeca-8,10,12-trien-5-il] CAS No. 457070-06-3](/img/structure/B162469.png)

Fosfato de hidrógeno de sodio;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hidroxi-6-metil-2-[(2S,3S)-3-metil-6-oxo-2,3-dihidropiran-2-il]tetradeca-8,10,12-trien-5-il]

Descripción general

Descripción

Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). Cytostatin potently and selectively inhibits protein phosphatase 2A (PP2A; IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5.

Aplicaciones Científicas De Investigación

Inhibición de la proteína fosfatasa 2A

La citostatina se ha identificado como un potente inhibidor de la proteína fosfatasa 2A (PP2A), una enzima crítica involucrada en la regulación de diversos procesos celulares. Su actividad inhibitoria contra PP2A es significativa con un valor de IC50 de 210 nM .

Agente anticancerígeno

Debido a su acción inhibitoria específica contra PP2A, la citostatina se considera un compuesto líder prometedor para el desarrollo de fármacos anticancerígenos .

Síntesis y análisis estructural

La síntesis total de la citostatina se ha logrado a través de un enfoque convergente que permite el estudio detallado de su estructura y la evaluación de sus propiedades antitumorales .

Inhibición de la adhesión celular

La citostatina puede inhibir la adhesión celular a la matriz extracelular (ECM), que es un paso crucial en la metástasis tumoral. Ha mostrado actividad antimetastásica contra las células de melanoma B16 in vivo .

Orientación a los mecanismos metastásicos

Estudios adicionales sobre el mecanismo de la citostatina han revelado su potencial para dirigirse a vías específicas involucradas en la adhesión celular a la ECM, proporcionando información sobre la inhibición metastásica .

Compuesto líder para el desarrollo de fármacos

Las propiedades únicas de la citostatina la convierten en un valioso compuesto líder para el desarrollo de nuevos fármacos destinados a tratar diversas enfermedades mediante la modulación de la actividad enzimática o la inhibición de la metástasis .

Mecanismo De Acción

Target of Action

Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .

Mode of Action

Cytostatin acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .

Biochemical Pathways

The inhibition of PP2A by Cytostatin affects numerous biological processes, including cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

It is known that cytostatin is a water-soluble ester of hexestrol , which suggests that it may have good bioavailability.

Result of Action

Cytostatin’s inhibition of PP2A results in the augmentation of the tumor-killing activity of natural killer (NK) cells . This leads to the suppression of tumor metastasis in animal models .

Análisis Bioquímico

Biochemical Properties

Cytostatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase . PP2A is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . Cytostatin’s inhibitory activity against PP2A has been shown to augment the tumor-killing activity of natural killer (NK) cells .

Cellular Effects

Cytostatin has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular signaling pathways and affecting gene expression . For instance, it has been shown to have a stronger inhibitory activity against PP2A in vitro and augmented the tumor-killing activity of NK cells in vivo .

Molecular Mechanism

Cytostatin exerts its effects at the molecular level through several mechanisms. It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This binding interaction results in the inhibition of PP2A, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

It is known that Cytostatin shows a stronger inhibitory activity against PP2A in vitro

Metabolic Pathways

As a potent inhibitor of PP2A, it is likely that Cytostatin interacts with various enzymes or cofactors within the cell

Propiedades

IUPAC Name |

sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSCXWALSKXSD-IAPNMYKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

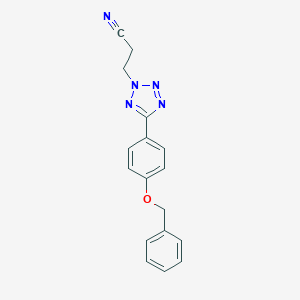

![[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate](/img/structure/B162412.png)